Phenylacetylglutamine-d5

Stable isotope labeling Mass spectrometry Isotopic purity

Phenylacetylglutamine-d5 (NSC 203800-d5) is a pentadeuterated stable isotope-labeled internal standard (SIL-IS) engineered for definitive LC-MS/MS quantification of phenylacetylglutamine (PAGln). Its +5 Da mass shift enables discrete SRM transitions with zero spectral overlap, while near-identical physicochemical properties to the endogenous analyte guarantee equivalent extraction recovery and ionization response—eliminating systematic error inherent to structural analog IS. Supplied at ≥98% chemical purity and ≥98 atom % D isotopic enrichment. Essential for cardiovascular biomarker panels, CKD microbiome-axis studies, and FDA/EMA-compliant bioanalytical method validation. Procure with full Certificate of Analysis (NMR, MS, isotopic distribution) for multi-center trial harmonization.

Molecular Formula C13H16N2O4
Molecular Weight 269.31 g/mol
CAS No. 1331909-01-3
Cat. No. B028696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetylglutamine-d5
CAS1331909-01-3
SynonymsN2-(2-Phenyl-d5-acetyl)-L-glutamine;  N-Phenyl-d5-acetylglutamine;  N2-(Phenyl-d5-acetyl)-L-glutamine;  NSC 203800-d5;  Phenyl-d5-acetyl-L-glutamine;  Phenylacetylglutamine-d5; _x000B_
Molecular FormulaC13H16N2O4
Molecular Weight269.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19)/t10-/m0/s1/i1D,2D,3D,4D,5D
InChIKeyJFLIEFSWGNOPJJ-CJMNRESHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylacetylglutamine-d5 (CAS 1331909-01-3): Stable Isotope-Labeled Internal Standard for Quantitative Metabolomics


Phenylacetylglutamine-d5 (NSC 203800-d5) is a pentadeuterated derivative of phenylacetylglutamine (PAGln), a colonic microbial metabolite produced from amino acid fermentation [1]. The compound incorporates five deuterium atoms at the phenyl ring positions of the phenylacetyl moiety, resulting in a nominal mass shift of +5 Da relative to the unlabeled analyte (unlabeled PAGln CAS: 28047-15-6, MW 264.28 Da; d5-labeled MW 269.31 Da) . As a stable isotope-labeled internal standard (SIL-IS), it is supplied with isotopic enrichment of ≥98 atom % D and chemical purity ≥98% .

Why Unlabeled Phenylacetylglutamine Cannot Substitute for Phenylacetylglutamine-d5 in Quantitative LC-MS Workflows


In LC-MS/MS quantification of endogenous metabolites, the use of a structural analog or unlabeled PAGln as an internal standard introduces systematic error due to differential ionization efficiency, chromatographic retention behavior, and matrix effect susceptibility [1]. Phenylacetylglutamine-d5 differs fundamentally from unlabeled PAGln in its capacity to serve as a co-eluting, isotopically distinct internal standard: its +5 Da mass shift enables discrete selected reaction monitoring (SRM) transitions without spectral overlap with the endogenous analyte, while its near-identical physicochemical properties ensure equivalent extraction recovery and ionization response across the analytical run . Substituting with unlabeled PAGln from a different lot or vendor would co-elute at the identical m/z, rendering quantitative discrimination impossible. Substituting with a non-isotopic structural analog (e.g., hippuric acid-d5 or phenylbutyrate-d5) introduces differential recovery during sample preparation and variable ion suppression/enhancement, compromising assay accuracy and precluding valid stable-isotope-dilution quantification [2].

Phenylacetylglutamine-d5 Quantitative Differentiation Evidence: Analytical Performance and Procurement Specifications


Isotopic Purity and Mass Spectral Discrimination: Phenylacetylglutamine-d5 vs. Unlabeled PAGln

Phenylacetylglutamine-d5 achieves isotopic enrichment of 98.7 atom % D with a normalized isotopic distribution of d0 = 0.37%, d1 = 0.09%, d2 = 0.00%, d3 = 0.02%, d4 = 4.44%, and d5 = 95.08% as determined by mass spectrometry [1]. In contrast, unlabeled PAGln (CAS 28047-15-6) contains only natural-abundance deuterium (approximately 0.015 atom % D) [2]. The +5 Da nominal mass shift between the d5-labeled internal standard and the endogenous analyte enables baseline-resolved SRM transitions without isotopic cross-contamination, a prerequisite for accurate stable-isotope-dilution quantification in complex biological matrices.

Stable isotope labeling Mass spectrometry Isotopic purity

Method Performance Validation: Assay Precision and Accuracy Achieved with Deuterated Internal Standards

In a validated LC-MS/MS method for simultaneous quantification of phenylacetylglutamine and related metabolites in plasma and urine, the use of deuterated analogues as internal standards (including phenylacetylglutamine-d5) yielded method recoveries >90% and inter- and intraday relative standard deviations <10% [1]. The quantification limit achieved was 100 ng/mL (0.3–0.8 μmol/L) for all analytes, with analysis time of 7 minutes per sample [2]. While the study employed multiple deuterated internal standards rather than phenylacetylglutamine-d5 in isolation, the class-level performance demonstrates the analytical precision attainable when using structurally matched deuterated IS for this metabolite class.

LC-MS/MS validation Bioanalytical method Assay precision

Clinical Cohort Quantification: Phenylacetylglutamine-d5 Enables Stable-Isotope-Dilution LC-MS/MS in Cardiovascular Outcomes Research

In a two-cohort study of stable heart failure patients (Cleveland cohort n = 1,800+; Berlin cohort n = 2,200+), fasting plasma PAGln levels were measured using stable-isotope-dilution LC-MS/MS with deuterated phenylacetylglutamine as the internal standard [1]. Median plasma PAGln concentrations were 4.2 μM (IQR 2.4–6.9 μM) in the Cleveland cohort and 3.2 μM (IQR 2.0–4.8 μM) in the Berlin cohort [2]. The highest quartile of PAGln was associated with a 3.09-fold increased mortality risk (unadjusted HR 3.09) compared to the lowest quartile in the Cleveland cohort, and after multivariate adjustment, elevated PAGln remained predictive of 5-year mortality (adjusted HR 1.64, 95% CI 1.07–2.53 for Q4 vs Q1) [3].

Heart failure Biomarker quantification Clinical metabolomics

Stroke Recurrence Biomarker Quantification: Phenylacetylglutamine-d5 in HPLC-MS-Based Clinical Assays

In a clinical study of 115 first-onset stroke patients, 33 recurrent stroke patients, and 135 non-stroke controls, plasma PAGln levels were quantified via HPLC-MS using phenylacetylglutamine-d5 as the internal standard [1]. Median PAGln levels were 933 ng/mL (first-onset stroke), 1,014 ng/mL (recurrent stroke), and 556 ng/mL (non-stroke controls) [2]. Machine learning classification models identified PAGln levels as the primary contributing variable for distinguishing recurrent stroke patients from non-stroke controls, supporting its utility as a recurrence monitoring indicator [3].

Stroke biomarkers Recurrence prediction HPLC-MS

Cardiovascular Event Prediction: Phenylacetylglutamine-d5 Quantification in Multi-Vessel Coronary Disease

In a cohort of 631 patients with ST-segment elevation myocardial infarction (STEMI) and multivessel coronary disease, plasma PAGln levels were measured by rapid resolution liquid chromatography quadrupole time-of-flight mass spectrometry using phenylacetylglutamine-d5 as internal standard [1]. Median plasma PAGln concentration was 3.8 μmol/L (IQR 2.1–6.8 μmol/L) [2]. Per standard deviation increment in PAGln, patients exhibited a 24% higher risk of complex coronary lesions. Elevated PAGln independently predicted major adverse cardiovascular events (MACE) with a hazard ratio of 2.76 (95% CI 1.62–4.72) [3].

Myocardial infarction Coronary artery disease Risk stratification

Phenylacetylglutamine-d5: Optimal Research and Industrial Application Scenarios


Quantitative LC-MS/MS Assay Development for Cardiovascular Biomarker Panels

Phenylacetylglutamine-d5 is optimally deployed as a stable-isotope-labeled internal standard in targeted LC-MS/MS assays for quantifying plasma PAGln in cardiovascular research. Clinical studies have established median plasma PAGln concentrations of 3.2–4.2 μM in heart failure patients [1] and 3.8 μM in STEMI patients [2], with elevated levels predicting 2.76- to 3.09-fold increased adverse event risk. Laboratories developing multiplexed cardiovascular biomarker panels should procure phenylacetylglutamine-d5 at ≥98% isotopic purity to ensure accurate quantification across the clinically relevant concentration range (approximately 0.3–10 μM), enabling reproducible risk stratification and multi-center study harmonization.

Method Validation and Regulatory-Compliant Bioanalysis in Pharmaceutical Development

Phenylacetylglutamine-d5 is suitable for analytical method development, method validation, and quality control applications during drug development, serving as a reference standard for traceability against pharmacopeial standards [1]. Validated LC-MS/MS methods using deuterated internal standards in this metabolite class have demonstrated >90% recovery and <10% inter- and intraday RSD with quantification limits of 100 ng/mL [2]. Procurement of phenylacetylglutamine-d5 with a comprehensive Certificate of Analysis (including NMR, MS, and isotopic distribution data) supports compliance with FDA/EMA bioanalytical method validation guidelines for studies where PAGln serves as a pharmacodynamic or safety biomarker.

Gut Microbiota-Host Metabolic Interaction Studies in Chronic Disease

Phenylacetylglutamine-d5 enables precise quantification of the gut microbiota-derived metabolite PAGln in studies investigating the microbiome-cardiovascular-renal axis. Recent prospective cohort studies have demonstrated associations between serum PAGln and mortality in CKD patients (HR 1.88, 95% CI 1.29–2.75) [1], while independent associations with cardiovascular protein biomarkers (IGFBP2, NT-proBNP, TFF3) have been identified [2]. The deuterated internal standard ensures that observed inter-individual variation reflects true biological differences rather than analytical variability, a critical requirement for studies seeking to establish PAGln as a theranostic marker linking dietary protein intake, gut microbial metabolism, and host disease outcomes.

Neurological Biomarker Quantification in Stroke and CNS Disorders

Phenylacetylglutamine-d5 supports HPLC-MS quantification of PAGln for stroke recurrence monitoring, where median plasma levels of 1,014 ng/mL in recurrent stroke patients vs 556 ng/mL in controls have been reported [1]. The compound is also applicable in forensic toxicology and CNS disorder research, with GC-MS methods using deuterated internal standards having been validated for urinary PAGln quantification in autopsy cases [2]. Procurement specifications should include storage at -20°C and verification of isotopic purity >98% to maintain assay consistency across longitudinal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylacetylglutamine-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.